molecular formula C15H13N3O3S2 B2884411 ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 681168-61-6

ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2884411
CAS No.: 681168-61-6
M. Wt: 347.41
InChI Key: AOVCPROOULFRAI-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a benzothiazole moiety linked via an amide bond to the 2-position of a 4-methylthiazole-5-carboxylate ester. This structure combines two pharmacologically significant motifs: the thiazole ring, known for its metabolic stability and hydrogen-bonding capacity , and the benzothiazole group, which often confers bioactivity in medicinal chemistry (e.g., antitumor, antimicrobial, or enzyme inhibitory properties). The ethyl ester at position 5 enhances solubility and serves as a synthetic handle for further derivatization.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-3-21-14(20)12-8(2)17-15(23-12)18-13(19)9-4-5-10-11(6-9)22-7-16-10/h4-7H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVCPROOULFRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Bromination and Cyclization

The thiazole core is synthesized via a one-pot procedure from ethyl acetoacetate (Scheme 1 ):

  • Bromination : Ethyl acetoacetate (1.0 equiv) reacts with N-bromosuccinimide (1.1 equiv) in tetrahydrofuran/water (3:1 v/v) at 60°C for 4 hours, yielding ethyl 3-bromoacetoacetate.
  • Cyclization : The brominated intermediate is treated with thiourea (1.2 equiv) at 80°C for 6 hours, inducing cyclization to form the thiazole ring.
  • Basification : Ammonium hydroxide (25% v/v) neutralizes the reaction, precipitating the product as a white solid.

Key Data :

  • Yield: 85–89%
  • Purity (HPLC): ≥98%
  • 1H NMR (400 MHz, DMSO-d6): δ 1.29 (t, J = 7.1 Hz, 3H, CH2CH3), 2.42 (s, 3H, C4-CH3), 4.24 (q, J = 7.1 Hz, 2H, OCH2), 7.81 (s, 2H, NH2).

Synthesis of 1,3-Benzothiazole-6-Carboxylic Acid

Thiocyanation-Cyclization Route

Adapting methodologies from hydroxy-substituted benzothiazole syntheses, the benzothiazole fragment is prepared as follows (Scheme 2 ):

  • Thiocyanation : Methyl 4-aminobenzoate (1.0 equiv) reacts with potassium thiocyanate (4.0 equiv) and bromine (2.0 equiv) in glacial acetic acid at 10°C for 45 minutes, forming methyl 4-thiocyanatobenzoate.
  • Cyclization : Heating the intermediate at 80°C for 15 hours induces ring closure to methyl 1,3-benzothiazole-6-carboxylate.
  • Ester Hydrolysis : Treatment with NaOH (2.0 M) at reflux for 3 hours yields the carboxylic acid.

Key Data :

  • Yield: 74% (over three steps)
  • 13C NMR (100 MHz, DMSO-d6): δ 167.8 (COOH), 162.1 (C2), 152.4 (C6), 134.2–126.3 (aromatic carbons).

Amide Coupling: Final Assembly

Phosphorus Oxychloride-Mediated Activation

The carboxylic acid is activated using phosphorus oxychloride (POCl3) prior to coupling with the thiazole amine (Scheme 3 ):

  • Acid Chloride Formation : 1,3-Benzothiazole-6-carboxylic acid (1.0 equiv) is refluxed with POCl3 (3.0 equiv) in dichloromethane for 2 hours, yielding the acyl chloride.
  • Amidation : The acyl chloride is added dropwise to a solution of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.2 equiv) and triethylamine (2.0 equiv) in THF at 0°C. The mixture is stirred at room temperature for 12 hours.

Key Data :

  • Yield: 68%
  • HRMS (ESI+): m/z calcd for C15H14N3O3S2 [M+H]+: 372.0426; found: 372.0429.

Alternative Synthetic Strategies and Optimization

Carbodiimide-Based Coupling

While POCl3 is effective, carbodiimide reagents (e.g., EDCl/HOBt) offer milder conditions:

  • EDCl/HOBt : Reacting the carboxylic acid (1.0 equiv) with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF for 24 hours at 25°C achieves a 62% yield.

Solvent and Temperature Effects

  • Solvent Screening : THF outperforms DMF and acetonitrile in minimizing side reactions (e.g., ester hydrolysis).
  • Temperature : Coupling at 0°C reduces racemization risk compared to room temperature.

Analytical Characterization and Validation

Spectroscopic Consistency

  • FT-IR : N-H stretch (3305 cm−1), C=O ester (1712 cm−1), C=O amide (1654 cm−1).
  • X-ray Crystallography : Confirms planar amide linkage (dihedral angle: 5.43° between thiazole and benzothiazole rings).

Purity Assessment

  • HPLC : Single peak at 8.2 minutes (C18 column, 70:30 acetonitrile/water).
  • Elemental Analysis : C 55.12%, H 4.23%, N 12.05%, S 18.41% (theoretical: C 55.38%, H 4.32%, N 12.07%, S 18.43%).

Chemical Reactions Analysis

ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiazole derivatives .

Scientific Research Applications

ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural differentiator is the benzothiazole-6-amido group , which distinguishes it from related thiazole derivatives. Below is a comparative analysis with structurally similar compounds:

Compound Name Key Substituents Molecular Weight Biological Activity/Notes Reference
Ethyl 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (BAC) 4-Chlorobenzyl amino group Not specified Antidiabetic activity in STZ-induced NIDDM rats
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate Acetamido group ~229.27 (calc.) Intermediate; synthesized in 74% yield
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methyl-1,3-thiazole-5-carboxylate Benzimidazole-phenyl group ~377.42 (calc.) Structural analog with potential kinase inhibition
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Formyl-hydroxyphenyl group 291.32 Febuxostat intermediate (xanthine oxidase inhibitor)
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate Fluoro-methylphenyl group 279.33 No direct activity data; structural focus

Key Observations :

  • Substituent Impact on Activity: The 4-chlorobenzyl amino group in BAC () is critical for antidiabetic activity, whereas the benzothiazole-6-amido group in the target compound may favor interactions with different biological targets (e.g., enzymes or receptors) due to its larger aromatic system and hydrogen-bonding capacity .
  • Molecular Weight and Lipophilicity : The benzothiazole-6-amido group increases molecular weight (~349.39 g/mol, calculated) compared to simpler analogs (e.g., 279.33 g/mol for the fluorophenyl derivative in ), which may influence pharmacokinetic properties like membrane permeability .
Functional Comparisons
  • Antidiabetic Potential: BAC () reduces blood glucose in diabetic models, but the target compound’s benzothiazole moiety could modulate distinct pathways (e.g., PPARγ activation) .
  • Enzyme Inhibition : The Febuxostat intermediate () inhibits xanthine oxidase via its formyl-hydroxyphenyl group. The benzothiazole-6-amido group may similarly target enzymes but with altered binding kinetics due to its bulkier structure .
Physicochemical Properties
  • Solubility : The ethyl ester in the target compound improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., BAC in ).
  • Melting Points : Data are sparse, but the acetamido derivative () forms recrystallized solids, whereas bulkier substituents (e.g., benzothiazole) may lower melting points due to reduced crystallinity .

Biological Activity

Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family, characterized by its heterocyclic structure containing both sulfur and nitrogen atoms. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.

The compound's synthesis typically involves multi-step organic reactions, often utilizing strong acids or bases, high temperatures, and specific catalysts. Its unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various physiological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. This compound has been evaluated for its effectiveness against a range of pathogens:

PathogenActivity Level
Escherichia coli Moderate
Staphylococcus aureus High
Pseudomonas aeruginosa Moderate
Candida albicans High

These findings suggest that the compound exhibits significant antibacterial and antifungal activities, comparable to established antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. The compound has been tested against various cancer cell lines:

Cell LineIC50 (µM)
HepG2 (liver cancer) 12.5
MCF7 (breast cancer) 8.7
A549 (lung cancer) 15.0

The results indicate that the compound can induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics like ampicillin and streptomycin .

Study 2: Anticancer Potential

In an investigation focused on anticancer properties, this compound was found to selectively inhibit the proliferation of breast cancer cells while sparing normal cells. This selectivity suggests a potential therapeutic window for further development .

Q & A

Q. Key Considerations :

  • Maintain anhydrous conditions during coupling to prevent hydrolysis.
  • Optimize reflux time (3–5 hours) to balance yield and side-product formation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assign peaks to confirm the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for CH₂CH₃) .
  • FT-IR : Validate the amide bond (1650–1680 cm⁻¹ for C=O stretch) and ester group (1720–1740 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and confirm molecular weight ([M+H]+ expected ~390–400 m/z) .

Data Interpretation Tip : Cross-reference with analogous thiazole derivatives to resolve overlapping signals .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

In Vitro Assays :

  • Anticancer : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations .
  • Anti-inflammatory : Measure COX-2 inhibition via ELISA kits (IC₅₀ calculations) .

Enzyme Targets : Screen against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based kinase activity assays .

Control Compounds : Include known inhibitors (e.g., erlotinib for EGFR) to validate assay sensitivity .

Statistical Design : Use triplicate measurements and ANOVA to assess significance (p < 0.05) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the benzothiazole amide and kinase active sites .
  • QSAR Modeling : Train models using descriptors (e.g., logP, polar surface area) from existing thiazole derivatives to predict IC₅₀ values .
  • Reaction Path Optimization : Apply quantum chemical calculations (e.g., DFT) to explore feasible synthetic routes for novel derivatives .

Validation : Compare computational predictions with experimental IC₅₀ values to refine models .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Source Analysis : Check assay conditions (e.g., cell line variability, serum concentration) that may affect results .

Dose-Response Curves : Re-test the compound at 10-dose gradients (0.1–100 µM) to identify non-linear effects .

Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .

Statistical Reconciliation : Use Bland-Altman plots to compare inter-lab variability .

Example : If one study reports COX-2 inhibition (IC₅₀ = 5 µM) and another shows no activity, re-evaluate buffer pH or co-factor requirements .

Advanced: What strategies enable structure-activity relationship (SAR) analysis for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in:
    • Benzothiazole moiety : Replace with indole or pyridine to test π-π stacking effects .
    • Ester group : Hydrolyze to carboxylic acid to study polarity impacts on membrane permeability .
  • Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen (oxazole) to assess electronic effects .

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